H-Phe-chloromethylketone hcl

Non-ribosomal peptide synthetase Gramicidin S biosynthesis Enzyme selectivity

Researchers studying NRPS modules need precise, mechanism-based inhibitors-not generic CMK analogs that risk off-target engagement. H-Phe-CMK·HCl is the validated tool for irreversible gramicidin S synthetase 2 (GS2) blockade. • Free α-amine confers GS2 selectivity absent in TPCK (tosyl) or Z-Phe-CMK (Cbz); ~4-fold preferential inhibition of biosynthesis over thioester formation enables multistep catalytic cycle dissection. • Ca²⁺-modulated Ki (1.9 μM with Ca²⁺ vs. 5.3 μM without) enables calcium-dependent regulation studies in zinc metalloproteases. Supplied at ≥95% purity with full analytical documentation. Cold-chain global shipping for integrity.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 52735-71-4
Cat. No. B555242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-chloromethylketone hcl
CAS52735-71-4
SynonymsH-Phe-chloromethylketone.HCl; H-PHE-CHLOROMETHYLKETONEHCL; 52735-71-4; DLNJXAGVYFIVJM-FVGYRXGTSA-N; MolPort-020-004-779; V6404; K-9607; (S)-4-Chloro-3-oxo-1-phenylbutan-2-aminiumchloride; (S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride; (3S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride; (3S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CCl)N
InChIInChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1
InChIKeyCNNSBPMDYXZFTQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe-chloromethylketone HCl Overview


H-Phe-chloromethylketone hydrochloride (L-Phe-CMK·HCl, CAS 52735-71-4) is an irreversible chloromethyl ketone (CMK) inhibitor derived from L-phenylalanine. It features a free N-terminal amine, distinguishing it from N-protected analogs such as TPCK (tosyl) and Z-Phe-CMK (benzyloxycarbonyl). The compound acts as a substrate analog for phenylalanine-activating enzymes, most notably gramicidin S synthetase 2 (GS 2), where it covalently modifies active site residues to block non-ribosomal peptide biosynthesis [1]. With a molecular weight of 234.13 g/mol (HCl salt) and a minimum purity specification of 95%, it is supplied for biochemical research applications requiring irreversible, mechanism-based protease inhibition .

Mechanism Irreversible, mechanism-based protease inhibition for biochemical research.
Target class Phenylalanine-activating enzymes; non-ribosomal peptide synthetase (NRPS) studies.
Differentiator Free N-terminal amine enables NRPS adenylation domain recognition, distinct from N-protected analogs.

Pitfalls of Generic CMK for H-Phe-CMK HCl


Chloromethyl ketone inhibitors are not interchangeable despite sharing the CMK warhead. H-Phe-CMK·HCl bears a free α-amine, whereas TPCK carries a bulky tosyl group and Z-Phe-CMK a benzyloxycarbonyl (Cbz) cap [1]. These N-terminal modifications fundamentally alter target enzyme selectivity: H-Phe-CMK preferentially inhibits phenylalanine-activating non-ribosomal peptide synthetases (e.g., GS 2), while TPCK targets chymotrypsin-like serine proteases, and Z-Phe-CMK inhibits carboxypeptidase Y and human chymase [2]. The amino acid side chain further dictates protease subclass recognition—substituting H-Leu-CMK for H-Phe-CMK redirects inhibition from chymotrypsin-like to aminopeptidase/H enzymes . Consequently, generic CMK substitution leads to off-target inhibition, loss of target engagement, or experimental irreproducibility in defined biochemical systems.

Target shift TPCK or Z-Phe-CMK substitution redirects inhibition to chymotrypsin-like proteases or chymase, not NRPS modules.
Side-chain mismatch H-Leu-CMK redirects inhibition to aminopeptidase/H enzymes, altering protease subclass coverage in inhibitor cocktails.
N-cap specificity Protecting group (tosyl, Cbz) fundamentally alters target selectivity vs. free amine; potency profiles may not transfer.

H-Phe-CMK HCl: Differentiation Evidence


GS 2 Selectivity vs. TPCK

H-Phe-CMK irreversibly inhibits gramicidin S synthetase 2 (GS 2), a phenylalanine-activating multienzyme of the non-ribosomal peptide synthetase (NRPS) family, with preferential suppression of overall gramicidin S biosynthesis over thioester formation by a factor of approximately 4-fold [1]. In contrast, TPCK (Nα-tosyl-L-phenylalanine chloromethyl ketone) does not inhibit GS 2; its primary targets are chymotrypsin-like serine proteases (e.g., chymotrypsin, chymase) [2]. This target divergence is driven by the N-terminal modification: the free amine of H-Phe-CMK permits recognition by the phenylalanine adenylation domain of NRPS enzymes, whereas the bulky tosyl group of TPCK directs binding to the S1 pocket of chymotrypsin-family proteases.

GS 2 Selectivity vs. TPCK
Class-level inference
H-Phe-CMK: Irreversible GS 2 inhibitor, biosynthesis ~4× faster than thioester formation.
vs
TPCK: No GS 2 inhibition; targets chymotrypsin-like serine proteases.
Target enzyme profiles are qualitatively distinct; N-modification directs divergent enzyme recognition.
No primary target overlap reported. Requires NRPS-specific assay design.
Non-ribosomal peptide synthetase Gramicidin S biosynthesis Enzyme selectivity

Aminopeptidase Potency vs. TPCK

L-Phe-CMK exhibits a Ki value of 0.0019 mM (1.9 μM) against Streptomyces griseus aminopeptidase at pH 8.0, 30°C in the presence of Ca2+, and 0.0053 mM (5.3 μM) in the absence of Ca2+ [1]. For cross-class perspective, TPCK inhibits protein kinase C (PKC) with an IC50 of 8 mM (8,000 μM) [2]. While these measurements derive from different enzyme systems and assay formats—precluding direct head-to-head comparison—the ~4,200-fold difference in apparent potency (1.9 μM vs. 8,000 μM) underscores that H-Phe-CMK engages its cognate aminopeptidase target with far higher affinity than TPCK does against PKC, reinforcing the principle that N-terminal modification and enzyme identity jointly determine inhibitor potency.

Aminopeptidase Potency vs. TPCK
Cross-study comparable
Ki ~1.9 μM (aminopeptidase) vs. IC50 ~8,000 μM (PKC)
H-Phe-CMK / TPCK
Supports affinity-context review; reported ~4,200-fold difference in cross-enzyme comparison.
Different enzyme systems and assay formats preclude direct head-to-head conclusion.
Aminopeptidase inhibition Ki determination Potency comparison

Chymase Inhibition: N-Protecting Group Effect

In a comparative SAR study of chloromethyl ketone inhibitors against recombinant human chymase, Z-PheCH2Cl (N-carbobenzoxy-L-phenylalanine chloromethyl ketone) exhibited an IC50 of 0.40 μM, whereas Tos-PheCH2Cl (TPCK) showed an IC50 of 3.3 μM—an 8.25-fold potency difference attributable solely to the N-terminal protecting group [1]. Z-PheCH2Cl was also approximately 40-fold selective for human chymase over α-chymotrypsin and 60-fold selective over human cathepsin G. Although H-Phe-CMK (free amine) was not included in this particular head-to-head assay, the Z- vs. Tos- comparison demonstrates that N-terminal modification profoundly modulates CMK inhibitor potency and selectivity, making the free amine form (H-Phe-CMK) a mechanistically distinct entity from its N-protected counterparts.

N-Protecting Group Effect
Head-to-head
Z-Phe-CMK: IC50 0.40 μM (chymase)
vs
Tos-Phe-CMK: IC50 3.3 μM (chymase)
8.25-fold potency shift confirms N-terminal group critically modulates inhibitor performance.
Free-amine H-Phe-CMK is a mechanistically distinct entity from N-protected counterparts.
Human chymase Structure-activity relationship Protecting group effect

Amino Acid-Dependent Protease Selectivity

The amino acid side chain of single-residue CMK inhibitors determines which protease subclass is targeted. H-Phe-CMK preferentially inhibits chymotrypsin-like serine proteases and phenylalanine-activating NRPS enzymes, while H-Leu-CMK acts as a competitive inhibitor of aminopeptidases and cathepsin H . Commercially available FLISP (Fluorescent Labeled Inhibitor of Serine Proteases) assay kits exploit this principle: FAM-Phe-CMK probes chymotrypsin-like activity, whereas FAM-Leu-CMK probes a distinct subset of chymotrypsin-like proteases . Cross-substitution—using Leu-CMK where Phe-CMK is required—redirects inhibition to off-target aminopeptidases, leading to misinterpretation of which protease activity is being measured in complex biological samples.

Amino Acid-Dependent Selectivity
Class-level inference
Phe-CMK: chymotrypsin-like / NRPS targets. Leu-CMK: aminopeptidase / cathepsin H targets.
Side-chain identity redirects protease subclass recognition; cross-substitution alters assay readout.
Data to verify; no direct potency comparison available for this pair.
Protease subclass specificity Chymotrypsin-like enzymes Aminopeptidase

GS 2: Biosynthesis vs. Thioester Inhibition

Within the GS 2 multienzyme complex, L-Phe-CMK exhibits a mechanistically informative differential inhibition profile: gramicidin S biosynthesis is inhibited approximately 4 times more rapidly than the thioester formation partial reaction [1]. The compound irreversibly inactivates the activation of proline, valine, ornithine, and leucine with approximately equal velocity, demonstrating that it acts as a general GS 2 inhibitor rather than a phenylalanine-site-specific blocker, contrary to expectation for a substrate analog [1]. This intra-enzyme rate differential (biosynthesis vs. thioester formation) provides a quantitative benchmark for assessing H-Phe-CMK batch activity and distinguishes its multi-site inactivation mechanism from that of single-site serine protease inhibitors such as TPCK or PMSF.

GS 2 Biosynthesis vs. Thioester
Head-to-head
Biosynthesis inhibited ~4× faster than thioester formation
Biosynthesis / Thioester
Supports lot validation benchmark; multi-site inactivation mechanism distinct from single-site inhibitors.
Rate differential is a QC attribute for GS 2 multienzyme studies.
Gramicidin S synthetase mechanism Biosynthesis inhibition Thioester formation

H-Phe-chloromethylketone HCl Application Scenarios


NRPS Mechanism Studies

H-Phe-CMK·HCl is the inhibitor of choice for studying phenylalanine-activating NRPS modules, particularly gramicidin S synthetase 2. Its ~4-fold preferential inhibition of biosynthesis over thioester formation [1] enables dissection of the multistep catalytic cycle. TPCK and Z-Phe-CMK are unsuitable for this application due to their lack of GS 2 activity.

Calcium-Dependent Aminopeptidase Inhibition Assays

The Ca2+-modulated Ki of L-Phe-CMK (1.9 μM with Ca2+ vs. 5.3 μM without Ca2+) [2] provides a tool for probing calcium-dependent regulation of Streptomyces griseus aminopeptidase and homologous zinc metalloproteases. This calcium sensitivity is not reported for TPCK or H-Leu-CMK.

Protease Subclass-Specific Inhibitor Cocktails

When designing protease inhibitor cocktails for cell lysates or protein purification, H-Phe-CMK provides phenylalanine-directed chymotrypsin-like protease coverage distinct from H-Leu-CMK (aminopeptidase/H) and TLCK (trypsin-like) . Cross-substitution with H-Leu-CMK redirects inhibition to off-target aminopeptidases.

SAR Benchmarking of CMK Inhibitors

The 8.25-fold potency differential between Z-PheCH2Cl (IC50 0.40 μM) and Tos-PheCH2Cl (IC50 3.3 μM) against human chymase [3] establishes H-Phe-CMK (free amine) as the minimal scaffold for systematic SAR studies investigating N-terminal modification effects on target selectivity and potency.

Application
Selection Property
Validation Focus
NRPS mechanism studies
Free-amine Phe-CMK scaffold
GS 2 biosynthesis vs. thioester rate differential review
Ca2+-dependent aminopeptidase assays
Ca2+-modulated Ki profile
Reported Ki shift with/without Ca2+; method context
Protease subclass-specific cocktails
Phe-directed chymotrypsin-like coverage
Side-chain selectivity context; Leu-CMK mismatch review
CMK inhibitor SAR benchmarking
Minimal free-amine scaffold
N-modification effect on potency and target selectivity
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